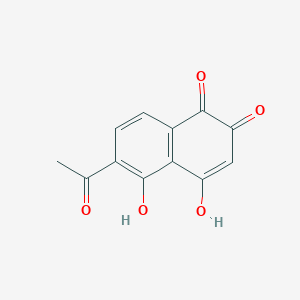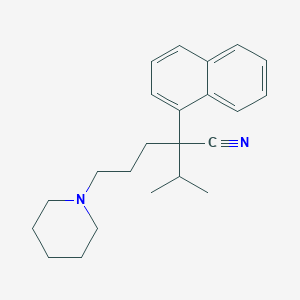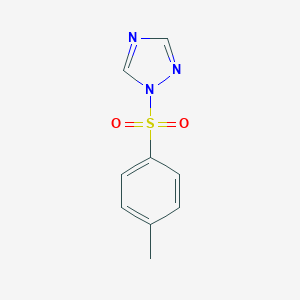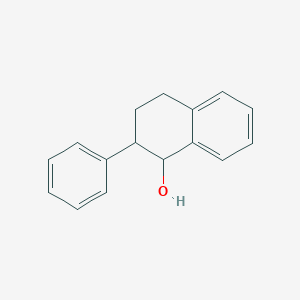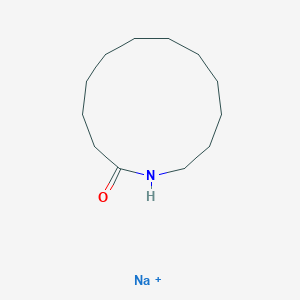
Azacyclotridecan-2-one, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azacyclotridecan-2-one, sodium salt is a chemical compound that has been widely used in scientific research for its unique properties. It is a cyclic amide with a nitrogen atom in the ring and a sodium ion attached to the carbonyl group. The compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of Azacyclotridecan-2-one, sodium salt is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Azacyclotridecan-2-one, sodium salt has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Azacyclotridecan-2-one, sodium salt is its broad-spectrum antimicrobial activity. This makes it a valuable tool in the study of various microorganisms. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Azacyclotridecan-2-one, sodium salt. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential as a therapeutic agent for various infectious diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the development of more soluble derivatives of the compound could overcome some of the limitations associated with its low solubility.
Métodos De Síntesis
The synthesis of Azacyclotridecan-2-one, sodium salt can be achieved through several methods. One of the most common methods involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium azide in the presence of a base. The resulting product is then treated with sodium hydroxide to form the desired compound.
Aplicaciones Científicas De Investigación
Azacyclotridecan-2-one, sodium salt has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an antifungal agent.
Propiedades
Número CAS |
13390-78-8 |
|---|---|
Nombre del producto |
Azacyclotridecan-2-one, sodium salt |
Fórmula molecular |
C12H23NNaO+ |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
sodium;azacyclotridecan-2-one |
InChI |
InChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1 |
Clave InChI |
GWAKNTDGNDIVHD-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
SMILES canónico |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Otros números CAS |
13390-78-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



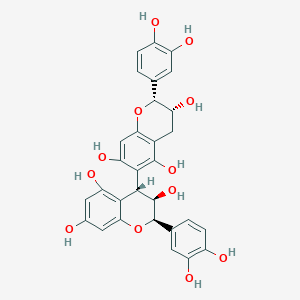
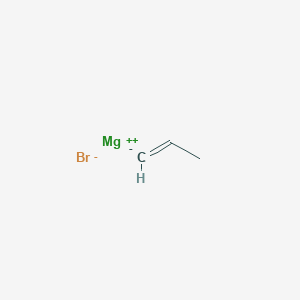
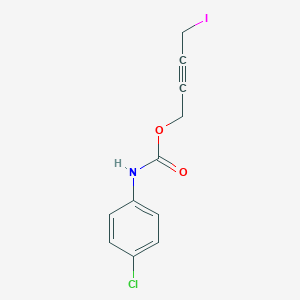
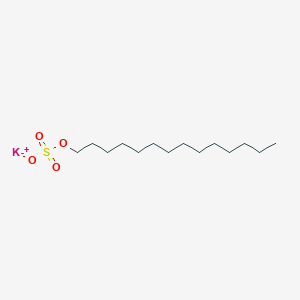

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
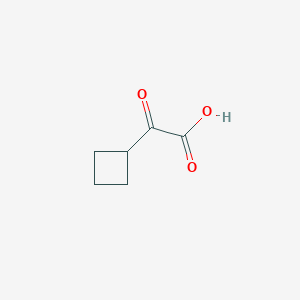

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
